molecular formula C23H15N3O5 B11119877 Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11119877
M. Wt: 413.4 g/mol
InChI Key: XIERTLTXSYLDAG-UHFFFAOYSA-N
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Description

Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound featuring a unique chromeno-pyrrol scaffold

Preparation Methods

The synthesis of methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactionsCommon reagents include pyrimidine derivatives, benzoic acid, and various catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties, particularly in inhibiting cell proliferation.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. It binds to the active sites of these enzymes, inhibiting their activity and leading to altered cellular processes. The pathways involved often include apoptosis and cell cycle arrest, making it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Similar compounds include other chromeno-pyrrol derivatives and pyrimidine-based molecules. Compared to these, methyl 4-[3,9-dioxo-2-(pyrimidin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its specific structural configuration, which enhances its binding affinity and selectivity towards certain biological targets. Examples of similar compounds include pyrazolo[3,4-d]pyrimidine and pyrano[2,3-d]pyrimidine derivatives .

Properties

Molecular Formula

C23H15N3O5

Molecular Weight

413.4 g/mol

IUPAC Name

methyl 4-(3,9-dioxo-2-pyrimidin-2-yl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate

InChI

InChI=1S/C23H15N3O5/c1-30-22(29)14-9-7-13(8-10-14)18-17-19(27)15-5-2-3-6-16(15)31-20(17)21(28)26(18)23-24-11-4-12-25-23/h2-12,18H,1H3

InChI Key

XIERTLTXSYLDAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CC=N4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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